

# Spectroscopic Profile of Terpinyl Acetate: A Technical Guide

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## Compound of Interest

Compound Name: Terpinyl acetate

Cat. No.: B147470

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This in-depth technical guide provides a comprehensive overview of the spectroscopic data for **terpinyl acetate**, a monoterpene ester widely used in the fragrance, flavor, and pharmaceutical industries. This document presents a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supplemented with standardized experimental protocols and visual workflows to aid in research and development.

## Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, IR, and Mass Spectrometry of **terpinyl acetate**.

## Nuclear Magnetic Resonance (NMR) Data

$^1\text{H}$  NMR (Proton NMR) Spectroscopic Data of **Terpinyl Acetate**

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
~5.35	br s	1H	C=CH
~1.98	s	3H	O-C(=O)-CH <sub>3</sub>
~1.64	s	3H	C=C-CH <sub>3</sub>
~1.42	s	3H	C(O-C)-CH <sub>3</sub>
~1.41	s	3H	C(O-C)-CH <sub>3</sub>
1.10 - 2.10	m	7H	Cyclohexyl protons

Solvent: CDCl<sub>3</sub>. Instrument frequency: 400 MHz. Data is representative and may vary slightly based on experimental conditions.

<sup>13</sup>C NMR (Carbon-13 NMR) Spectroscopic Data of **Terpinyl Acetate**[\[1\]](#)

Chemical Shift ( $\delta$ ) ppm	Carbon Atom Assignment
170.32	C=O (ester)
133.84	=C (quaternary)
120.41	=CH
84.77	C-O (quaternary)
42.67	CH
30.96	CH <sub>2</sub>
26.44	CH <sub>2</sub>
23.94	CH <sub>2</sub>
23.36	CH <sub>3</sub>
23.31	CH <sub>3</sub>
23.15	CH <sub>3</sub>
22.41	CH <sub>3</sub>

Solvent: CDCl<sub>3</sub>. Instrument frequency: 25.16 MHz.[\[1\]](#)

## Infrared (IR) Spectroscopy Data

Characteristic IR Absorption Bands of **Terpinyl Acetate**

Wavenumber (cm <sup>-1</sup> )	Intensity	Functional Group Assignment
~2968	Strong	C-H stretch (alkane)
~1735	Strong	C=O stretch (ester)
~1240	Strong	C-O stretch (ester)
~1020	Medium	C-O stretch

## Mass Spectrometry (MS) Data

Key Mass-to-Charge Ratios (m/z) for **Terpinyl Acetate** (Electron Ionization)[\[1\]](#)

m/z	Relative Intensity (%)	Putative Fragment
136	69.98	$[M-CH_3COOH]^+$ (Loss of acetic acid)
121	99.99	$[M-CH_3COOH-CH_3]^+$ (Loss of acetic acid and a methyl group)
93	70.98	$[C_7H_9]^+$
43	82.49	$[CH_3CO]^+$ (Acetyl cation)

## Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation:
  - Weigh approximately 10-20 mg of pure **terpinyl acetate** for  $^1H$  NMR (or 50-100 mg for  $^{13}C$  NMR) into a clean, dry vial.
  - Add approximately 0.6-0.7 mL of deuterated chloroform ( $CDCl_3$ ) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
  - Ensure the sample is fully dissolved by gentle vortexing or sonication.
  - Using a Pasteur pipette, transfer the solution into a standard 5 mm NMR tube, ensuring the liquid height is approximately 4-5 cm.
  - Cap the NMR tube securely.

- Instrument Parameters & Data Acquisition:
  - The NMR spectra are typically acquired on a 400 MHz (for  $^1\text{H}$ ) or 100 MHz (for  $^{13}\text{C}$ ) spectrometer.
  - The instrument is locked onto the deuterium signal of the  $\text{CDCl}_3$ .
  - Shimming is performed to optimize the magnetic field homogeneity.
  - For  $^1\text{H}$  NMR, a standard pulse sequence is used with a sufficient number of scans to achieve a good signal-to-noise ratio.
  - For  $^{13}\text{C}$  NMR, a proton-decoupled pulse sequence is employed, and a larger number of scans is typically required due to the lower natural abundance of the  $^{13}\text{C}$  isotope.
- Data Processing:
  - The raw data (Free Induction Decay - FID) is Fourier transformed to obtain the frequency domain spectrum.
  - Phase correction and baseline correction are applied to the spectrum.
  - The chemical shifts are referenced to the TMS signal at 0.00 ppm.
  - For  $^1\text{H}$  NMR, the signals are integrated to determine the relative number of protons, and the multiplicities and coupling constants are determined.

## Infrared (IR) Spectroscopy

- Sample Preparation (Attenuated Total Reflectance - ATR):
  - Ensure the ATR crystal (typically diamond or zinc selenide) is clean by wiping it with a soft cloth dampened with a volatile solvent like isopropanol.
  - Place a small drop of neat **terpinyl acetate** directly onto the center of the ATR crystal.
  - Lower the press arm to ensure good contact between the sample and the crystal.
- Instrument Parameters & Data Acquisition:

- A background spectrum of the clean, empty ATR crystal is collected.
- The sample spectrum is then acquired, typically by co-adding 16 or 32 scans over a range of 4000-400  $\text{cm}^{-1}$  with a resolution of 4  $\text{cm}^{-1}$ .
- The final spectrum is presented in terms of transmittance or absorbance.

## Mass Spectrometry (MS)

- Sample Introduction (Gas Chromatography-Mass Spectrometry - GC-MS):
  - A dilute solution of **terpinyl acetate** in a volatile solvent (e.g., dichloromethane or ethyl acetate) is prepared.
  - 1  $\mu\text{L}$  of the solution is injected into the GC inlet, which is typically heated to around 250°C.
  - The sample is vaporized and carried by an inert gas (usually helium) through a capillary column (e.g., a non-polar DB-5 or equivalent).
  - A temperature program is used to separate the components of the sample, with the **terpinyl acetate** eluting at a characteristic retention time.
- Ionization and Mass Analysis:
  - As the **terpinyl acetate** elutes from the GC column, it enters the ion source of the mass spectrometer.
  - Electron Ionization (EI) is commonly used, where the molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
  - The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio ( $m/z$ ) by a mass analyzer (e.g., a quadrupole).
- Detection and Data Processing:
  - An electron multiplier detector records the abundance of each ion.
  - The resulting mass spectrum is a plot of relative ion abundance versus  $m/z$ .

- The molecular ion peak (if present) and the fragmentation pattern are analyzed to confirm the structure of the compound.

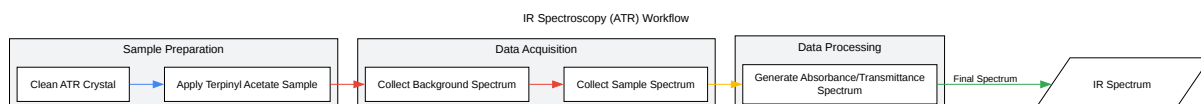
## Mandatory Visualizations

The following diagrams illustrate the logical workflows for the spectroscopic techniques described.



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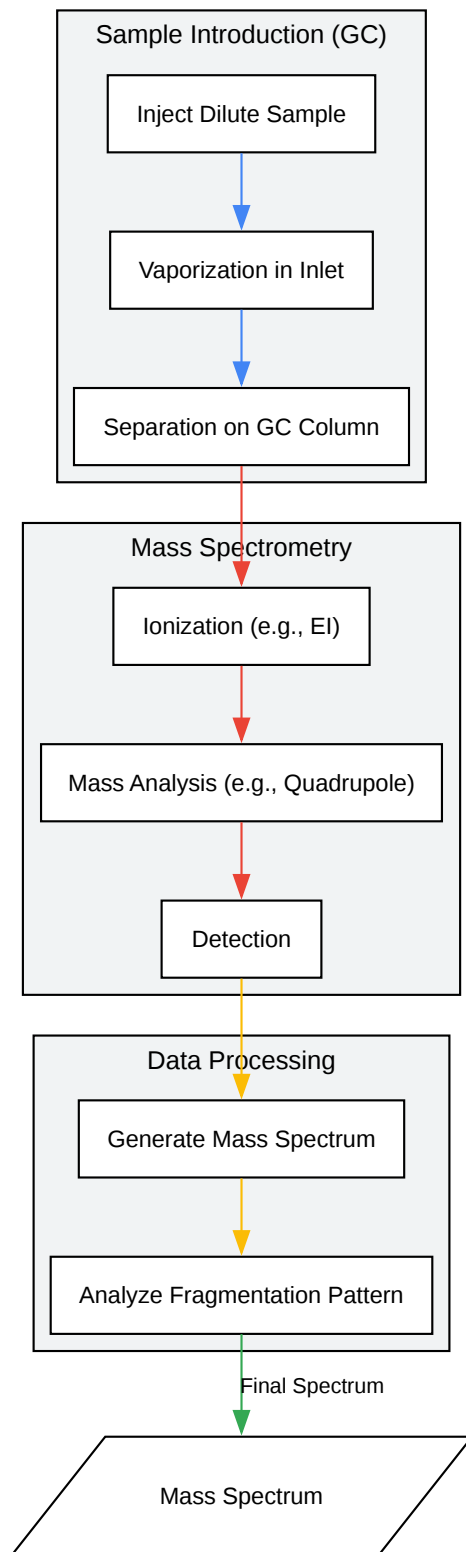
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### *IR Spectroscopy (ATR) Workflow*

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## References

- 1. alpha-Terpinyl acetate | C<sub>12</sub>H<sub>20</sub>O<sub>2</sub> | CID 111037 - PubChem [pubchem.ncbi.nlm.nih.gov]
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